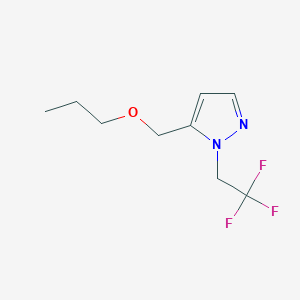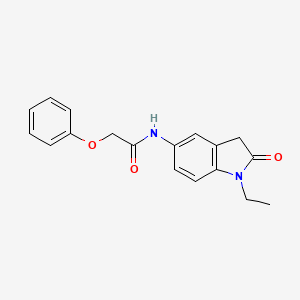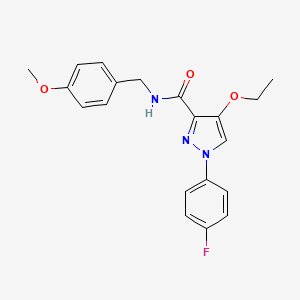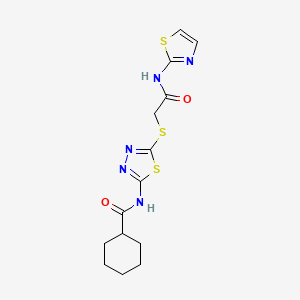![molecular formula C19H20N4O5S B2535558 N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-75-2](/img/structure/B2535558.png)
N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a complex organic molecule . It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thioether group could participate in oxidation reactions .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the search results .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Antitumor Research
Heterocyclic compounds, often derived from similar complex molecules, play a significant role in antitumor research. The study by H. Shams et al. (2010) explores the synthesis of various heterocyclic derivatives with notable antitumor activities. These compounds, synthesized through regioselective attacks and cyclization, were evaluated against human cancer cell lines, showing significant inhibitory effects. This approach underscores the potential of designing complex molecules for targeted antitumor activities.
Antibacterial Applications of Heterocyclic Derivatives
The synthesis of heterocyclic compounds bearing specific functional groups has also been explored for antibacterial applications. For instance, I. Singh et al. (2010) synthesized derivatives demonstrating potent antibacterial activity. The structural modification and inclusion of various substituents contribute to the compounds' effectiveness, suggesting the critical role of chemical structure in antimicrobial potency.
Central Nervous System Depressant Activity
Compounds derived from similar chemical frameworks have been evaluated for their potential as central nervous system (CNS) depressants. The work by K. Manjunath et al. (1997) highlights the synthesis of thieno[2,3-d]pyrimidin-4-ones and derivatives, showcasing marked sedative actions. This research indicates the possibilities for developing novel CNS depressants from complex heterocyclic compounds.
Conformational Restriction for Activity Improvement
The design of conformationally restricted analogs of biologically active compounds, such as those discussed by Yuji Kazuta et al. (2002), aims to enhance activity and study bioactive conformations. The synthesis of cyclopropane derivatives as histamine analogs exemplifies the approach to improve pharmacological properties through structural manipulation.
Synthesis and Evaluation of Anticancer and Antimicrobial Agents
The exploration of novel synthesis pathways and the biological evaluation of the resulting compounds are central to discovering new anticancer and antimicrobial agents. Studies like those conducted by G. Berest et al. (2011) and J. Warkentin (2009) demonstrate the potential of heterocyclic compounds in this realm, highlighting the importance of innovative synthetic strategies and thorough biological assessments.
Safety and Hazards
The compound is likely to have certain safety hazards associated with it. For example, it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to handle it with appropriate safety precautions, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-16(20-11-1-2-11)8-13-9-17(25)23-19(22-13)29-10-18(26)21-12-3-4-14-15(7-12)28-6-5-27-14/h3-4,7,9,11H,1-2,5-6,8,10H2,(H,20,24)(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHADNGXANNDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)
![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)



![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)
